molecular formula C12H9Cl2NO B5034017 [2-(3,4-dichlorophenyl)pyridin-4-yl]methanol

[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol

Katalognummer: B5034017
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: QTQVYVVFORFBPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist that has gained significant attention in the scientific community. It is a potent and selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. The compound has been extensively studied for its potential medical applications, particularly in the treatment of obesity, addiction, and neurological disorders.

Wirkmechanismus

The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and central nervous system. It is responsible for the psychoactive effects of marijuana, as well as the regulation of appetite, pain, and mood. [2-(3,4-dichlorophenyl)pyridin-4-yl]methanol acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of CB1-mediated signaling pathways, leading to a reduction in food intake and body weight, as well as a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models of obesity, the compound has been shown to reduce food intake and body weight by inhibiting the CB1 receptor-mediated signaling pathway. This leads to a decrease in appetite and an increase in energy expenditure. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of substance abuse disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [2-(3,4-dichlorophenyl)pyridin-4-yl]methanol is its selectivity for the CB1 receptor. This allows for more precise targeting of the receptor, reducing the risk of off-target effects. Additionally, the compound has been extensively studied in animal models, allowing for a better understanding of its mechanism of action and potential therapeutic applications. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are a number of potential future directions for research on [2-(3,4-dichlorophenyl)pyridin-4-yl]methanol. One area of interest is the development of more potent and selective CB1 receptor antagonists. Additionally, the compound may have potential therapeutic applications in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further research is also needed to better understand the long-term effects of this compound, particularly with regard to its potential for addiction and withdrawal.

Wissenschaftliche Forschungsanwendungen

[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol has been extensively studied for its potential medical applications. It has been shown to be effective in reducing food intake and body weight in animal models of obesity. The compound has also been investigated for its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and heroin. Additionally, this compound has been shown to have potential therapeutic effects in neurological disorders such as Parkinson's disease and Huntington's disease.

Eigenschaften

IUPAC Name

[2-(3,4-dichlorophenyl)pyridin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-10-2-1-9(6-11(10)14)12-5-8(7-16)3-4-15-12/h1-6,16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQVYVVFORFBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=C2)CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, MS: m/e=252.0 ([M-H]) was obtained as a light yellow solid (53% yield) by the reaction of 2-(3,4-dichloro-phenyl)-isonicotinic acid methyl ester with lithium aluminum hydride in THF at 20° C. for 1 h followed by chromatography [silica, elution with CH2Cl2/(2M NH3 MeOH) 19:1]
Name
2-(3,4-dichloro-phenyl)-isonicotinic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.